molecular formula C8H3FN2OS B8596193 2-Cyano-7-fluoro-6-hydroxybenzothiazole

2-Cyano-7-fluoro-6-hydroxybenzothiazole

Cat. No. B8596193
M. Wt: 194.19 g/mol
InChI Key: ZEZIKQFAQNZIOG-UHFFFAOYSA-N
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Patent
US06140051

Procedure details

To a suspension of 2-cyano-6-hydroxybenzothiazole (2.0 g, 11.4 mmol) in dichloromethane (50 ml) in a 250-ml round-bottomed flask was added 3,5-dichloro-1-fluoropyridinium triflate (6.1 g, 19.3 mmol). The reaction flask was fitted with a reflux condenser and the mixture was brought to reflux under argon atmosphere for 53 hr. Additional 3,5-dichloro-1-fluoropydidinium toiflate was added (1.0 g, 3.2 mmol) and reaction continued for another 22 hr. Additional 3,5-dichloro-1-fluoropylidinium triflate was added (1.0 g, 3.2 mmol)and reaction continued for another 27 hr. Additional 3,5-dichloro-1-fluoropyridinium triflate was again added (1.0 g, 3.2 mmol) and reaction continued for another 72 hr. The reaction mixture was concentrated by rotoevaporation to give a brown residue that was purified by flash chromatography with 100 g of silica gel and methylene chloride as eluting solvent. The title compound was obtained as a white solid. Yield: 0.97 g (44%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
3,5-dichloro-1-fluoropylidinium triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:4][C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2].[O-]S(C(F)(F)[F:18])(=O)=O.ClC1C=[N+](F)C=C(Cl)C=1>ClCCl>[C:1]([C:3]1[S:4][C:5]2[C:11]([F:18])=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.ClC=1C=[N+](C=C(C1)Cl)F
Step Three
Name
3,5-dichloro-1-fluoropylidinium triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.ClC=1C=[N+](C=C(C1)Cl)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon atmosphere for 53 hr
Duration
53 h
ADDITION
Type
ADDITION
Details
Additional 3,5-dichloro-1-fluoropydidinium toiflate was added
CUSTOM
Type
CUSTOM
Details
(1.0 g, 3.2 mmol) and reaction
CUSTOM
Type
CUSTOM
Details
(1.0 g, 3.2 mmol)and reaction
WAIT
Type
WAIT
Details
continued for another 27 hr
Duration
27 h
CUSTOM
Type
CUSTOM
Details
(1.0 g, 3.2 mmol) and reaction
WAIT
Type
WAIT
Details
continued for another 72 hr
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by rotoevaporation
CUSTOM
Type
CUSTOM
Details
to give a brown residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography with 100 g of silica gel and methylene chloride
WASH
Type
WASH
Details
as eluting solvent

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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